5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(PROPANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4O4S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-23-15-19(2)12-13-20(23)3)31(18-22-11-8-14-35-22)17-21-9-6-5-7-10-21/h5-16H,4,17-18H2,1-3H3,(H,29,32) |
InChI Key |
IIADWYHWLJUNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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